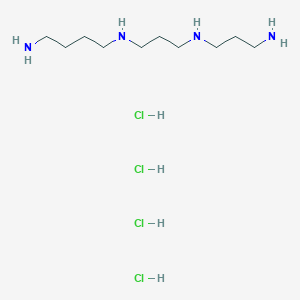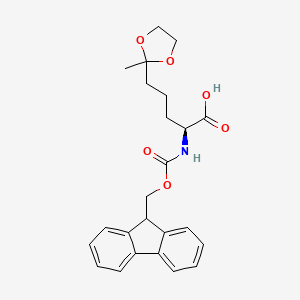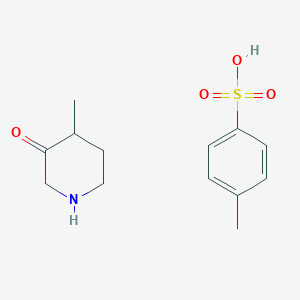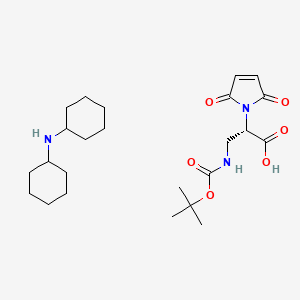![molecular formula C19H28ClN B6302138 1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl) CAS No. 136611-72-8](/img/structure/B6302138.png)
1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl), also known as 3,4-dimethylphenyl-1-tricyclo[3.3.1.1>3,7>]decan-1-amine hydrochloride and abbreviated as 3,4-DMPD, is an organic compound used in scientific research. It is a versatile compound that has a wide range of applications in the fields of biochemistry, physiology, and drug discovery. It is a white crystalline solid that is soluble in water and has an empirical formula of C14H23ClN.
Wirkmechanismus
3,4-DMPD is a non-selective agonist of the muscarinic acetylcholine receptor (mAChR). It binds to the receptor and activates it, resulting in the release of neurotransmitters such as acetylcholine and dopamine. This activation of the receptor leads to a variety of physiological and biochemical effects, including increased heart rate, increased blood pressure, increased respiration rate, and increased gastrointestinal motility.
Biochemical and Physiological Effects
3,4-DMPD has a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, respiration rate, and gastrointestinal motility. It has also been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which can lead to increased alertness and improved cognitive performance. Additionally, it has been shown to have anticonvulsant and anxiolytic effects, as well as anti-inflammatory and anti-nociceptive effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-DMPD has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a non-selective agonist of the mAChR, which makes it useful for studying the effects of drugs on the nervous system. However, it is not as specific as other agonists, which can lead to some unwanted side effects. Additionally, it is not as potent as other agonists, which can limit its usefulness in some experiments.
Zukünftige Richtungen
The future of 3,4-DMPD research is promising. It has a wide range of applications in the fields of biochemistry, physiology, and drug discovery, and it is a versatile compound that can be used to study a variety of biological processes. Additionally, it has been used in studies of environmental toxins and the metabolism of drugs and other molecules. Future research should focus on further exploring the biochemical and physiological effects of 3,4-DMPD, as well as its potential applications in drug discovery and development. Additionally, further studies should be conducted to explore the effects of 3,4-DMPD on the nervous system, as well as its potential use in the treatment of neurological disorders. Finally, research should be conducted to explore the effects of 3,4-DMPD on the immune system and its potential use in the treatment of autoimmune diseases.
Synthesemethoden
3,4-DMPD can be synthesized from the reaction of 1-tricyclo[3.3.1.1>3,7>]decan-1-amine hydrochloride and 1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)phenol. In the reaction, the amine group of the 1-tricyclo[3.3.1.1>3,7>]decan-1-amine hydrochloride is deprotonated to form a base, which then reacts with the 1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)phenol to form the desired product. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C.
Wissenschaftliche Forschungsanwendungen
3,4-DMPD has a wide range of applications in scientific research. It has been used in studies of neurotransmitter release and receptor activation, as well as in drug discovery and development. It has also been used to study the effects of environmental toxins on cells and tissues, as well as the effects of drugs on the nervous system. Additionally, it has been used in studies of the metabolism of drugs and other molecules.
Eigenschaften
IUPAC Name |
[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H/t15-,16+,18?,19?; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPHPBYIQROEK-OHYSPEQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





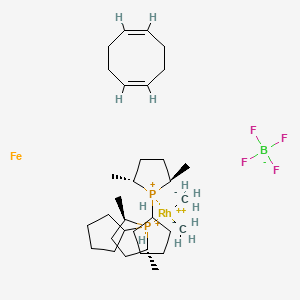

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)
